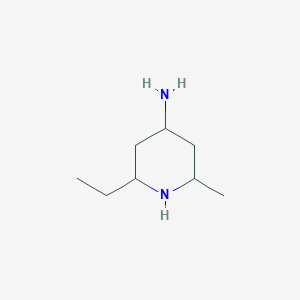

2-Ethyl-6-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-ethyl-6-methylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-3-8-5-7(9)4-6(2)10-8/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

YAEMLEPYNDBVMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CC(N1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Ethyl 6 Methylpiperidin 4 Amine

Oxidation Reactions of the Piperidine (B6355638) Amine Functionality

The secondary amine group in 2-Ethyl-6-methylpiperidin-4-amine is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products of secondary amines include hydroxylamines, nitroxides, and imines. In the context of a piperidine ring, oxidation can also lead to the formation of piperidin-2-ones or even ring-opened products under harsh conditions.

A kinetic study on the oxidation of 2,6-diphenyl-piperidine-4-one by manganese(IV) ions in an acidic medium indicated that the reaction is first order with respect to both the piperidine derivative and the oxidant. researchgate.netiosrjournals.org The presence of an alkyl substituent at the 3-position was found to decrease the rate of oxidation, suggesting that steric factors play a significant role. researchgate.netiosrjournals.org By analogy, the 2-ethyl and 6-methyl groups in this compound would be expected to influence the rate and outcome of oxidation reactions. For instance, oxidation of an enantiopure piperidine derivative with bromine in acetic acid has been shown to yield the corresponding piperidin-2-one. researchgate.net

Table 1: Plausible Oxidation Reactions of this compound and its Analogs

| Starting Material Analogue | Oxidizing Agent | Product(s) | Observations |

| 2,6-Diphenyl-piperidine-4-one | Mn(IV) | Oxidized products | Rate is dependent on acid concentration; alkyl substitution decreases rate. researchgate.netiosrjournals.org |

| (2′R)-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol | Bromine (Br₂) in Acetic Acid | (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one | Efficient oxidation to the corresponding piperidin-2-one. researchgate.net |

| General Secondary Amines | Hydrogen Peroxide (H₂O₂) | Hydroxylamines, Nitroxides | Product depends on reaction conditions. |

| General Secondary Amines | Peroxy acids (e.g., m-CPBA) | Nitroxides | Common method for nitroxide formation. |

Reduction Reactions of this compound Derivatives

As this compound is already in a reduced state (an amine), this section focuses on the reduction of derivatives that could be formed from it. For example, if the amine were to be converted into an imine or an amide, these functional groups could then be reduced.

Reductive amination is a powerful method for synthesizing substituted amines and involves the reduction of an imine intermediate. masterorganicchemistry.comyoutube.com For instance, a ketone or aldehyde can react with an amine to form an imine, which is then reduced in situ to the corresponding amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com If this compound were to be derivatized to an imine, subsequent reduction would yield a more substituted amine. The reduction of pyridine (B92270) N-oxides to piperidines using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon is also a well-established method for synthesizing piperidine structures. organic-chemistry.org

Table 2: Hypothetical Reduction Reactions of this compound Derivatives

| Derivative of this compound | Reducing Agent | Plausible Product | Reaction Type |

| Imine formed from the 4-amino group | Sodium Borohydride (NaBH₄) | Substituted secondary amine | Imine Reduction masterorganicchemistry.com |

| Amide formed from the 4-amino group | Lithium Aluminum Hydride (LiAlH₄) | Substituted secondary amine | Amide Reduction |

| N-Oxide of the piperidine nitrogen | H₂/Pd or other reducing agents | This compound | N-Oxide Reduction |

Nucleophilic Substitution Reactions Involving the Amine Group

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. solubilityofthings.commasterorganicchemistry.com It can, therefore, participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. masterorganicchemistry.comlibretexts.org However, the reactivity of the amine is significantly influenced by steric hindrance. The presence of the ethyl group at the 2-position and the methyl group at the 6-position of the piperidine ring will likely hinder the approach of electrophiles to the nitrogen atom. masterorganicchemistry.com

A common issue with the alkylation of amines is over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine, and subsequently a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org The steric bulk around the nitrogen in this compound might mitigate this to some extent, potentially allowing for more controlled mono-alkylation. The choice of solvent and base is also crucial in these reactions.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Electrophile | Product Type | Key Considerations |

| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Potential for over-alkylation to a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org Steric hindrance from the 2-ethyl and 6-methyl groups may slow the reaction. masterorganicchemistry.com |

| Acyl Chloride (e.g., CH₃COCl) | Amide | Generally a high-yielding reaction. |

| Epoxide | β-Hydroxyamine | Ring-opening of the epoxide by the amine nucleophile. |

Electrophilic Aromatic Substitution on Substituted Piperidine Rings

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, such as benzene (B151609) and pyridine. The piperidine ring in this compound is a saturated heterocyclic system and is not aromatic. Therefore, it does not undergo electrophilic aromatic substitution reactions. The chemistry of the piperidine ring is more akin to that of aliphatic amines and cycloalkanes. While the pyridine ring is deactivated towards electrophilic aromatic substitution, and substitution occurs preferentially at the 3-position, this is not relevant to the saturated piperidine ring system. libretexts.org

Reactivity Profiling and Mechanistic Investigations

A comprehensive reactivity profile of this compound would highlight the interplay between the nucleophilic secondary amine and the sterically encumbered piperidine framework. Mechanistic investigations for reactions involving this specific compound are not available in the current literature. However, based on general principles of organic chemistry, the following can be inferred:

Nucleophilic Substitution: Reactions involving the amine group as a nucleophile are expected to proceed via an S_N2 mechanism, where the rate is dependent on the concentration of both the amine and the electrophile. The significant steric hindrance around the nitrogen atom would likely lead to a slower reaction rate compared to less hindered secondary amines. masterorganicchemistry.com

Oxidation: The mechanism of oxidation would depend on the specific oxidant used. For instance, oxidation with peroxides likely involves a direct attack on the nitrogen lone pair.

Basicity: The amine group is basic and will react with acids to form an ammonium salt. The pKa of the conjugate acid would be influenced by the electronic effects of the alkyl substituents.

Further experimental studies would be necessary to fully elucidate the reactivity and reaction mechanisms for this compound.

Stereochemical Investigations of 2 Ethyl 6 Methylpiperidin 4 Amine

Identification and Characterization of (4R)-2-Ethyl-6-methylpiperidin-4-amine and Other Stereoisomers

The structure of 2-Ethyl-6-methylpiperidin-4-amine possesses three stereocenters at positions 2, 4, and 6 of the piperidine (B6355638) ring. This gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

One of the identified stereoisomers is (4R)-2-Ethyl-6-methylpiperidin-4-amine . whiterose.ac.uknih.gov Its specific spatial arrangement is defined by the R configuration at the C4 carbon, which bears the amine group. The configurations at the C2 and C6 carbons, which are substituted with an ethyl and a methyl group respectively, will determine the specific diastereomer. For instance, (2R,4S,6S)-2-ethyl-6-methylpiperidin-4-amine is another specific stereoisomer that has been identified. nih.gov

The characterization of these individual stereoisomers relies on a combination of spectroscopic and analytical techniques. High-resolution mass spectrometry is used to confirm the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity and the relative stereochemistry of the substituents on the piperidine ring. The spatial orientation of the ethyl, methyl, and amino groups can be inferred from the coupling constants and chemical shifts of the ring protons.

Table 1: Identified Stereoisomers of this compound

| Stereoisomer Name | PubChem CID |

| (4R)-2-ethyl-6-methylpiperidin-4-amine | 173904249 |

| (2R,4S,6S)-2-ethyl-6-methylpiperidin-4-amine | 82651317 |

Diastereomer Separation and Analytical Strategies

The separation of the diastereomers of this compound is a crucial step for the isolation and characterization of each individual stereoisomer. Due to their different physical properties, diastereomers can be separated by various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of such diastereomeric mixtures. The choice of the stationary phase and the mobile phase is critical for achieving good resolution. Normal-phase chromatography on silica (B1680970) gel or reverse-phase chromatography on C18-modified silica can be employed. The separation is based on the differential interactions of the diastereomers with the stationary phase, which are influenced by their distinct three-dimensional shapes and polarities.

Another effective technique for diastereomer separation is supercritical fluid chromatography (SFC). SFC often provides faster separations and can be more efficient than HPLC for certain classes of compounds. The use of chiral stationary phases is generally not necessary for the separation of diastereomers, as their different physical properties are sufficient to allow for separation on achiral columns.

The progress of the separation can be monitored using a suitable detector, such as a UV detector or a mass spectrometer (LC-MS or SFC-MS), which also aids in the identification of the separated isomers.

Enantioselective Synthesis Pathways for this compound

One common approach involves the use of a chiral pool starting material, which already contains one or more of the desired stereocenters. For example, a chiral amino acid or a derivative could be used to introduce the stereochemistry at the C2 or C6 position. Subsequent reactions would then be designed to build the piperidine ring and introduce the remaining stereocenters in a controlled manner.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a key bond-forming reaction. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor, such as a substituted pyridine (B92270) or a tetrahydropyridine (B1245486) derivative, could be employed to set the stereocenters at C2 and C6. The stereochemistry of the C4-amine could be introduced through a stereoselective reduction of a corresponding piperidin-4-one or through a nucleophilic substitution reaction with a chiral amine.

Diastereoselective reactions are also crucial. For example, the reduction of a 2-ethyl-6-methylpiperidin-4-one precursor could lead to the formation of two diastereomeric amines. The stereochemical outcome of such a reduction can often be influenced by the choice of reducing agent and the reaction conditions, favoring the formation of one diastereomer over the other.

Conformational Analysis of the Piperidine Ring System in Solution and Solid State

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the presence of three substituents can lead to different chair conformations and potentially even twist-boat conformations, depending on the relative stereochemistry of the substituents.

In solution, the conformational equilibrium can be studied using NMR spectroscopy. The coupling constants between adjacent protons on the piperidine ring, particularly the vicinal coupling constants (³J), are highly dependent on the dihedral angle between them and can be used to determine the preferred conformation. For a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

In the solid state, the conformation of the piperidine ring can be definitively determined by X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for a detailed analysis of the ring puckering and the orientation of the substituents. For example, studies on related substituted piperidines have shown that the piperidine ring can adopt a chair conformation with both phenyl rings in equatorial orientations. nih.gov The ethyl and methyl groups in this compound would also be expected to preferentially occupy equatorial positions to minimize steric hindrance.

Computational methods, such as density functional theory (DFT) calculations, can also be used to model the different possible conformations of the stereoisomers and to predict their relative energies, providing further insight into the conformational landscape of this molecule.

Spectroscopic Characterization Techniques for 2 Ethyl 6 Methylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Ethyl-6-methylpiperidin-4-amine, distinct signals are expected for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of structural information.

Given the structure of this compound, the following proton environments would be anticipated: the methyl and methylene (B1212753) protons of the ethyl group, the protons of the methyl group, the protons on the piperidine (B6355638) ring (at positions 2, 3, 4, 5, and 6), the amine protons, and the proton on the nitrogen of the piperidine ring. The presence of stereoisomers will further complicate the spectrum, potentially leading to separate sets of signals for each diastereomer.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (of ethyl group) | 0.8 - 1.2 | Triplet (t) |

| CH₂ (of ethyl group) | 1.2 - 1.8 | Quartet (q) or Multiplet (m) |

| CH₃ (at C6) | 1.0 - 1.4 | Doublet (d) |

| Piperidine Ring CH | 1.0 - 3.5 | Multiplets (m) |

| CH (at C4) | 2.5 - 3.5 | Multiplet (m) |

| NH (ring) | 1.0 - 3.0 | Broad Singlet (br s) |

| NH₂ (amine) | 1.0 - 3.0 | Broad Singlet (br s) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific stereoisomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

For this compound, signals are expected for the two carbons of the ethyl group, the methyl carbon, and the five carbons of the piperidine ring. The chemical shifts of the ring carbons will be influenced by the positions of the substituents.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ (of ethyl group) | 10 - 15 |

| CH₂ (of ethyl group) | 20 - 30 |

| CH₃ (at C6) | 15 - 25 |

| Piperidine Ring C2 | 50 - 60 |

| Piperidine Ring C3 | 30 - 40 |

| Piperidine Ring C4 | 45 - 55 |

| Piperidine Ring C5 | 25 - 35 |

| Piperidine Ring C6 | 50 - 60 |

Note: These are estimated ranges and can be influenced by solvent and stereochemistry.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in complex molecules like this with multiple stereocenters, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the connectivity of the protons within the piperidine ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC could show correlations from the methyl protons to the C6 of the piperidine ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C-H bonds.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine & piperidine) | 3200 - 3500 | Medium, often broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium to Strong |

| C-H Bend (alkyl groups) | 1370 - 1470 | Medium |

Raman spectroscopy would also show these vibrations, with the C-C and C-N stretching vibrations being particularly informative. The symmetric vibrations are typically stronger in Raman spectra compared to IR.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is broken. For this compound, this could lead to the loss of an ethyl radical or other alkyl fragments from the ring.

Expected Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | 142.24 | Molecular Ion |

| [M-CH₃]⁺ | 127.22 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 113.20 | Loss of an ethyl group |

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence. For C₈H₁₈N₂, the expected exact mass would be calculated and compared to the experimental value to confirm the composition.

X-ray Diffraction (XRD) Crystallography for Molecular Structure Elucidation

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this specific compound are not available.

However, the molecular structures of related piperidine derivatives have been successfully elucidated using this technique, providing valuable insights into the conformational preferences of the piperidine ring. For instance, in studies of substituted piperidines, XRD has been instrumental in confirming the relative stereochemistry of isomers. The N-tosyl derivative of a cis-piperidine isomer was analyzed to confirm its stereochemistry, highlighting the utility of XRD in unambiguous structural assignment.

In a typical XRD analysis of a piperidine derivative, a single crystal of the compound is bombarded with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information allows for the precise measurement of bond lengths and angles and the determination of the crystal lattice parameters.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related piperidine compound, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, is presented below. This data showcases the detailed structural information that could be obtained for this compound if a suitable crystal were to be analyzed.

Table 1: Illustrative Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value |

| Compound | (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 20.272(13) Å |

| b | 7.188(5) Å |

| c | 8.471(6) Å |

| Volume (V) | 1234.46(15) ų |

This table presents data for a related compound to demonstrate the type of information generated by XRD analysis and is not the data for this compound.

The detailed structural parameters derived from XRD, such as bond lengths and angles, provide definitive evidence of the molecule's connectivity and stereochemistry. The table below shows typical bond lengths that would be of interest in the structural analysis of piperidine-containing compounds.

Table 2: Representative Bond Lengths in Piperidine Derivatives

| Bond | Typical Length (Å) |

| C-N | 1.45 - 1.48 |

| C-C (in ring) | 1.52 - 1.55 |

| C-H | 0.96 - 1.00 |

| N-H | 0.86 - 0.90 |

This table provides generalized bond length ranges for piperidine derivatives and does not represent measured data for this compound.

Computational Chemistry and Theoretical Studies on 2 Ethyl 6 Methylpiperidin 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Optimization and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for optimizing the molecular geometry of piperidine (B6355638) derivatives and calculating a wide range of their properties. rsc.orgnih.gov

Basis Set and Functional Selection in DFT Studies

The accuracy of DFT calculations is contingent on the choice of a functional and a basis set. For molecules like substituted piperidines, hybrid functionals such as B3LYP are commonly employed as they provide a good description of electronic properties. rsc.orgnih.govtandfonline.com These are often paired with Pople-style basis sets, such as 6-311++G(d,p), which offer a flexible description of the electron distribution, including diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) for more accurate geometry and property calculations. rsc.orgtandfonline.com The selection of the functional and basis set is a critical first step, as it influences all subsequent calculations and predictions.

Table 1: Example Basis Sets and Functionals in DFT Studies of Piperidine Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, MEP |

| CAM-B3LYP | 6-311+G(2d,p) | TD-DFT calculations for electronic excitations |

| PBEPBE | 6-311++G(d,p) | Comparative structural and electronic property analysis |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Predictions

To understand how 2-Ethyl-6-methylpiperidin-4-amine interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculations are fundamental for predicting the molecule's UV-Visible absorption spectrum. researchgate.net The results can reveal the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the structure. For piperidine derivatives, TD-DFT calculations are typically performed using the optimized ground-state geometry obtained from DFT. researchgate.net

Solvent Effects in Computational Modeling

The properties of a molecule can be significantly influenced by its environment. To account for this, computational models often incorporate solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a defined dielectric constant. This approach allows for the calculation of molecular properties in a more realistic, solution-phase environment, which is crucial for comparing theoretical predictions with experimental data that are typically obtained in solution.

Electronic Structure and Reactivity Analysis

DFT calculations provide key insights into the electronic structure of this compound, which in turn governs its chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. asianpubs.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. asianpubs.org For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperidine ring and the amine group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the carbon skeleton and the anti-bonding orbitals associated with the C-N and C-C bonds.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Piperidine

| Orbital | Energy (eV) - Illustrative | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability, potential for oxidation |

| LUMO | 1.5 | Electron-accepting capability, potential for reduction |

| Gap | 8.0 | Indicator of chemical stability and reactivity |

Note: These values are illustrative for a similar class of compounds and would need to be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. tandfonline.comasianpubs.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group, highlighting it as a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would, in contrast, exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the electron density distribution in atoms and the bonds between them. wikipedia.org It offers a description of the localized one-center and two-center regions of a molecule, aiming for a "maximum-occupancy character". wikipedia.org This analysis results in a "natural Lewis structure" that accurately represents the electronic configuration, with high percentages of electron density (often exceeding 99% for common organic molecules) corresponding to an accurate structure. wikipedia.org

The NBO method analyzes interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy E(2) associated with these interactions is a key indicator of the strength of electron delocalization. aimspress.com A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater electron delocalization and increased stability of the system. aimspress.com This analysis is crucial for understanding phenomena like hyperconjugation and charge transfer within a molecule. aimspress.comwisc.edu

For instance, in a study of dication magnesium complexes, NBO analysis revealed significant charge transfer from water ligands to the central metal ion, with stabilization energies indicating the strength of these interactions. aimspress.com The analysis showed that the p-orbitals of the donor atoms contributed more significantly than the s-orbitals. aimspress.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| C-C | C-N | Data not available | Data not available | Data not available |

| C-H | C-C | Data not available | Data not available | Data not available |

| N-H | C-C | Data not available | Data not available | Data not available |

| LP (N) | C-C | Data not available | Data not available | Data not available |

| This table is a template for presenting NBO analysis data. Specific values for this compound are not currently available in the searched literature. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing and analyzing chemical bonding. researchgate.netijasret.com ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, effectively mapping electron pair localization. wikipedia.org This allows for a clear distinction between core and valence electrons, and the identification of covalent bonds and lone pairs. wikipedia.org

LOL, on the other hand, is based on the kinetic-energy density and helps in understanding localized orbital overlaps and the nature of chemical bonds in terms of electron density. researchgate.net Both ELF and LOL analyses provide a visual representation of electron distribution, often presented as contour maps or 3D isosurfaces. ijasret.comjussieu.fr High values of ELF and LOL in a particular region indicate a high degree of electron localization, which is characteristic of covalent bonds and lone pairs. ijasret.com Conversely, lower values suggest delocalized electrons. ijasret.com

These analyses have been successfully applied to various molecules to understand their bonding characteristics. researchgate.netijasret.com For example, in 2-Hydroxypropanamide, ELF and LOL maps revealed regions of high electron localization around covalent bonds and lone pairs, while areas with lower values indicated electron delocalization. ijasret.com

| Parameter | Description |

| ELF | Measures the likelihood of finding an electron in the neighborhood of a reference electron, indicating electron pair localization. wikipedia.org |

| LOL | Based on kinetic energy density, it describes localized orbital overlaps and bonding characteristics. researchgate.net |

| High Values | Indicate high electron localization, typical of covalent bonds and lone pairs. ijasret.com |

| Low Values | Suggest regions of electron delocalization. ijasret.com |

Reduced Density Gradient (RDG) and Fukui Function Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and study non-covalent interactions within and between molecules. It is based on the electron density and its derivatives. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Fukui functions are used within density functional theory (DFT) to describe the reactivity of different sites within a molecule. The Fukui function indicates how the electron density at a particular point changes when the total number of electrons in the system changes. It helps in identifying the most electrophilic and nucleophilic sites in a molecule.

While the general principles of RDG and Fukui function analysis are well-established, specific studies applying these methods to this compound were not found in the provided search results.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov This surface can be mapped with various properties, such as dnorm, di, and de, to highlight different types of intermolecular contacts. nih.gov

The dnorm property, for instance, identifies regions of close contact, with red spots indicating shorter-than-van-der-Waals contacts, which are often associated with hydrogen bonds. nih.govnih.gov The di and de values represent the distances from the Hirshfeld surface to the nearest atom inside and outside the surface, respectively.

| Interaction Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

| This table is a template for presenting Hirshfeld surface analysis data. Specific values for this compound are not currently available in the searched literature. |

Quantum Chemical Descriptors for Non-Covalent Interactions

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and properties. In the context of non-covalent interactions, these descriptors can provide insights into the strength and nature of interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

Key descriptors include stabilization energies (E(2)) from NBO analysis, which quantify the strength of donor-acceptor interactions, and parameters derived from Atoms in Molecules (AIM) theory, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points. These descriptors help in characterizing the nature and strength of non-covalent bonds.

While the general utility of these descriptors is well-recognized, specific quantum chemical descriptor data for non-covalent interactions involving this compound were not found in the provided search results.

Non-Linear Optical (NLO) Properties and Second Order Optical Effects

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG). nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. nih.govdtic.mil The second-order NLO response is quantified by the first hyperpolarizability (β).

The development of materials with large β values is crucial for applications in optoelectronics, including optical switching and signal processing. nih.gov Computational methods, such as DFT, are widely used to predict the NLO properties of molecules. researchgate.net For instance, the first hyperpolarizability of a pyrimidine (B1678525) derivative was calculated to be significantly larger than that of the reference material urea. researchgate.net

The study of NLO properties involves calculating various parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculations can help in designing new molecules with enhanced NLO responses. dtic.milresearchgate.net

| Property | Value (esu) |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| This table is a template for presenting NLO property data. Specific values for this compound are not currently available in the searched literature. |

The scientific literature that was retrieved during the search focused on other, structurally distinct compounds. While these studies employed computational techniques such as molecular docking and molecular dynamics simulations, their findings are not applicable to this compound.

Therefore, due to the absence of specific research on the computational and theoretical properties of this compound, it is not possible to provide an accurate and informative article on this topic.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 Ethyl 6 Methylpiperidin 4 Amine Scaffolds

Systematic Chemical Modification of the Piperidine (B6355638) Ring System

Systematic chemical modification of the piperidine ring within the 2-ethyl-6-methylpiperidin-4-amine framework is a key strategy to modulate its physicochemical and pharmacological properties. The piperidine ring itself offers a versatile platform for introducing a variety of substituents at different positions, which can significantly impact the molecule's behavior. thieme-connect.comresearchgate.net

Introducing chiral centers to the piperidine ring can influence its properties. thieme-connect.comresearchgate.net For instance, the placement of substituents at the 2- and 6-positions, as in the parent compound, already introduces stereoisomerism that can be further explored. The relative and absolute stereochemistry of these substituents can profoundly affect the molecule's interaction with biological targets. researchgate.net

Modifications can include:

Alkylation and Arylation: Introducing different alkyl or aryl groups at the nitrogen atom or at available carbon positions on the ring can alter lipophilicity, steric bulk, and electronic properties.

Functional Group Interconversion: The amine group at the 4-position is a prime site for modification. It can be acylated, alkylated, or converted to other functional groups to probe its role in molecular interactions.

Introduction of Heteroatoms: Replacing carbon atoms within the piperidine ring with other heteroatoms can lead to entirely new heterocyclic scaffolds with distinct properties.

A study on measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors demonstrated that introducing a substituent at the 2-position of the piperidine ring enhanced aqueous solubility. thieme-connect.com Further optimization by adding an ethoxy group at the 4-position of the piperidine ring resulted in a two-fold increase in potency compared to the parent compound. thieme-connect.com

Bioisosteric Replacements in Piperidin-4-amine Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues of a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For piperidin-4-amine analogues, bioisosteric replacements can be applied to various parts of the molecule.

Amine-to-Heterocycle Bioisosterism

Common bioisosteric replacements for an amine group include:

1,2,3-Triazoles: This heterocycle is a well-established amide surrogate and can mimic the geometry of a trans amide bond. nih.gov

Pyridazines: These heterocycles have high hydrogen-bonding potential despite being poorly basic. nih.gov

The choice of heterocycle can significantly impact the biological activity. For example, in a series of inhibitors, the 1,3,4-oxadiazole (B1194373) derivative was a potent inhibitor, while the isomeric 1,2,4-oxadiazole (B8745197) was 20-fold weaker. nih.gov

Ring Scaffolding Modifications and Their Chemical Implications

Modifying the piperidine ring scaffold itself is another powerful approach to creating novel analogues. This can involve altering the ring size, introducing unsaturation, or creating fused or spirocyclic systems. enamine.net

Ring Contraction and Expansion: Moving to five-membered (pyrrolidine) or seven-membered (azepane) rings can alter the conformational flexibility and the spatial arrangement of substituents, thereby affecting target binding.

Spirocyclization: The creation of spirocyclic systems, such as azaspiro[3.3]heptane, has been proposed as a replacement for the piperidine ring to improve solubility and reduce metabolic degradation. enamine.net

Bridged Systems: Introducing bridges across the piperidine ring, creating bicyclic structures, can lock the conformation into a more rigid state. This can lead to increased potency and selectivity by pre-organizing the molecule for optimal binding.

For example, the replacement of a piperazine (B1678402) ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net

Synthesis and Characterization of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves multi-step sequences. A common strategy begins with the synthesis of a corresponding piperidin-4-one, which can then be converted to the desired amine. For instance, (2R,6S)-2-Ethyl-6-methylpiperidin-4-one serves as a key intermediate. bldpharm.com

A general synthetic approach could involve:

Synthesis of the Piperidinone Core: This can be achieved through various methods, including cyclization reactions.

Reductive Amination: The ketone at the 4-position can be converted to the primary amine via reductive amination.

Derivatization: The resulting amine and the secondary amine within the piperidine ring can be further functionalized.

For example, a general synthesis of 4-aminopiperidine (B84694) derivatives involves the reductive amination of 4-amino-1-Boc-piperidine with an appropriate aldehyde to yield a common intermediate. This intermediate can then be used to prepare a variety of analogs through coupling with different electrophiles followed by deprotection of the Boc group. nih.gov

Characterization of these synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. researchgate.net

Positional Isomerism and its Impact on Chemical Properties and Interactions

For example, moving the amine group from the 4-position to the 3- or 2-position would create isomers with distinct three-dimensional arrangements of functional groups. This can drastically alter how the molecule interacts with its biological target. A study on GLP-1 potentiation showed that a substituent at the 4-position of the piperidine ring resulted in poor activity, while moving the substituent to the 3-position significantly increased its potentiation. researchgate.net

Similarly, the cis/trans isomerism of the 2-ethyl and 6-methyl groups is a critical factor. The relative orientation of these alkyl groups influences the conformation of the piperidine ring (chair, boat, or twist-boat) and the accessibility of the amine group for interactions. The axial or equatorial orientation of substituents can also play a significant role in potency. blumberginstitute.org

The table below illustrates how positional isomerism can affect key molecular properties:

| Property | Isomer 1 (e.g., 4-amino) | Isomer 2 (e.g., 3-amino) | Impact of Isomerism |

| Basicity (pKa) | May differ based on the electronic environment. | May differ due to proximity to other groups. | Alters ionization state at physiological pH. |

| Lipophilicity (LogP) | Dependent on the overall surface polarity. | Can be altered by intramolecular interactions. | Affects membrane permeability and distribution. |

| Hydrogen Bonding | Specific donor/acceptor pattern. | Different spatial arrangement of H-bond sites. | Influences solubility and target binding. |

| Conformational Preference | Favors a specific chair conformation. | May adopt a different preferred conformation. | Affects the overall 3D shape of the molecule. |

This highlights that even subtle changes in the positions of functional groups can lead to significant differences in the chemical behavior and, consequently, the biological activity of the compound. rsc.orgrsc.org

Advanced Research Applications and Future Directions for 2 Ethyl 6 Methylpiperidin 4 Amine

Role as a Chemical Building Block in Complex Molecular Architectures

The structure of 2-Ethyl-6-methylpiperidin-4-amine, featuring a primary amine and a disubstituted piperidine (B6355638) ring, makes it a valuable synthon, or chemical building block, for the construction of more complex molecular architectures. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and arylation reactions. These reactions allow for the facile introduction of diverse functionalities, enabling the synthesis of a broad library of derivatives.

Utilization in Investigating Molecular Target Interactions (as a research tool)

Substituted piperidines are prevalent in a vast number of bioactive compounds and approved drugs. The specific substitution pattern of this compound can be used as a research tool to probe the binding pockets of various biological targets, such as enzymes and receptors. By systematically modifying the core structure of a known bioactive molecule to include the this compound moiety, medicinal chemists can investigate the structure-activity relationships (SAR) of a particular compound series.

The amine functionality allows for its incorporation into larger molecules, while the substituted piperidine ring can explore specific regions of a protein's binding site. The size and lipophilicity of the ethyl and methyl groups can be used to understand the steric and hydrophobic requirements for optimal binding. This iterative process of synthesis and biological testing provides valuable insights into the molecular interactions that govern biological recognition, guiding the design of more potent and selective therapeutic agents.

Potential as an Intermediate in Specialty Chemical and Agrochemical Research

Beyond pharmaceuticals, the unique structural features of this compound suggest its potential as an intermediate in the synthesis of specialty chemicals and agrochemicals. In the realm of specialty chemicals, the compound could be used to create novel ligands for catalysis, building blocks for polymers with specific thermal or optical properties, or as a component in the synthesis of organic light-emitting diodes (OLEDs).

In agrochemical research, the piperidine scaffold is a known component of some herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy, selectivity, or environmental profiles. The primary amine allows for the attachment of various toxophoric or pharmacophoric groups, while the substituted piperidine ring can influence the compound's uptake, transport, and metabolism in plants and insects.

Emerging Methodologies and Innovations in Piperidine Research

Recent advancements in synthetic organic chemistry are continuously providing new tools and strategies for the synthesis and functionalization of polysubstituted piperidines. These emerging methodologies are directly applicable to the future exploration of this compound and its derivatives.

Innovations in catalytic C-H activation, for instance, could allow for the direct and selective introduction of new functional groups onto the piperidine ring, bypassing the need for lengthy and often inefficient synthetic sequences. Furthermore, the development of novel multicomponent reactions provides a powerful platform for the rapid and efficient assembly of complex piperidine-containing molecules from simple starting materials. As these and other synthetic methods continue to evolve, they will undoubtedly open up new avenues for the investigation and application of this compound in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.